molecular formula C10H14O2S B7484215 4-Ethylsulfonyl-1,2-dimethylbenzene

4-Ethylsulfonyl-1,2-dimethylbenzene

Cat. No.: B7484215
M. Wt: 198.28 g/mol
InChI Key: UMBOATFOHPLRMN-UHFFFAOYSA-N
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Description

4-Ethylsulfonyl-1,2-dimethylbenzene is an organic compound with the molecular formula C10H14O2S. It is a derivative of benzene, where the benzene ring is substituted with an ethylsulfonyl group and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylsulfonyl-1,2-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 1,2-dimethylbenzene (o-xylene) with ethylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Formation of the electrophile: Ethylsulfonyl chloride reacts with aluminum chloride to form a highly reactive ethylsulfonyl cation.

    Electrophilic attack: The ethylsulfonyl cation attacks the benzene ring of 1,2-dimethylbenzene, leading to the formation of the sulfonylated product.

    Workup: The reaction mixture is quenched with water, and the product is extracted and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethylsulfonyl-1,2-dimethylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the ethylsulfonyl group can yield ethylthiol derivatives.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Ethylthiol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethylsulfonyl-1,2-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 4-Ethylsulfonyl-1,2-dimethylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the ethylsulfonyl group acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. This deactivating effect is due to the electron-withdrawing nature of the sulfonyl group, which stabilizes the intermediate carbocation formed during the reaction.

Comparison with Similar Compounds

Similar Compounds

    4-Methylsulfonyl-1,2-dimethylbenzene: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    4-Chlorosulfonyl-1,2-dimethylbenzene: Contains a chlorosulfonyl group, which is more reactive than the ethylsulfonyl group.

    4-Nitrosulfonyl-1,2-dimethylbenzene: Contains a nitrosulfonyl group, which has different electronic properties compared to the ethylsulfonyl group.

Uniqueness

4-Ethylsulfonyl-1,2-dimethylbenzene is unique due to the presence of the ethylsulfonyl group, which imparts specific electronic and steric properties to the molecule. This makes it a valuable compound for studying the effects of sulfonyl groups on aromatic systems and for designing new molecules with desired reactivity and properties.

Properties

IUPAC Name

4-ethylsulfonyl-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-4-13(11,12)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBOATFOHPLRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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